molecular formula C16H10O4 B157794 Anthracene-2,3-dicarboxylic acid CAS No. 10210-28-3

Anthracene-2,3-dicarboxylic acid

Cat. No. B157794
CAS RN: 10210-28-3
M. Wt: 266.25 g/mol
InChI Key: GQKVCZAPFYNZHX-UHFFFAOYSA-N
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Description

Anthracene-2,3-dicarboxylic acid is an anthracene-based dicarboxylic compound. It has a larger conjugating π-system that enables the development of fluorescent materials. It also has interesting magnetic and luminescent properties .


Synthesis Analysis

The synthesis of anthracene derivatives, including Anthracene-2,3-dicarboxylic acid, remains challenging. Some important preparative methods have been reported, especially in the last decade. The most familiar methods to obtain substituted anthracenes include Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and more recently, metal-catalyzed reactions with alkynes .


Molecular Structure Analysis

Anthracene is an important aromatic hydrocarbon consisting of three linearly fused benzene rings. Because of their extended aromatic and conjugated π-system, anthracene derivatives possess interesting photochemical and photophysical properties .


Chemical Reactions Analysis

Anthracene derivatives, including Anthracene-2,3-dicarboxylic acid, have been used in the construction of supercapacitor electrodes. The conjugated anthracene units in such systems furnished the structural framework via adopting a crystalline nanorod organization via π–π stacking, while the delocalized electrons likely participated in the reversible redox reactions contributing to electrode pseudocapacitance .


Physical And Chemical Properties Analysis

Anthracene-2,3-dicarboxylic acid has a molecular weight of 234.257 and a linear formula of C16H10O2 . It has interesting photophysical properties due to its intrinsic luminescent properties .

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

  • Anthracene-dicarboxylic acids, such as anthracene-1,8-dicarboxylic acid, have been studied for their crystal structures and hydrogen bonding patterns. These compounds crystallize in specific space groups and exhibit cyclic-dimer hydrogen bonding forming zigzag chains of hydrogen-bonded molecules (Fitzgerald & Gerkin, 1996).

Photophysical Properties

  • The photophysical properties of various anthracene-dicarboxylic acids have been systematically investigated. These studies focus on the excited-state properties of these acids in different solvents, revealing the effects of carboxylic acid functional groups on the anthracene ring and their photophysical behaviors (Rowe et al., 2017).

Sensing and Detection Applications

  • Anthracene-dicarboxylic acids have been utilized in the development of sensitive fluorescence sensors. For example, anthracene–boronic acid esters are designed as highly-sensitive fluorescence sensors for detecting trace amounts of water in various solvents (Ooyama et al., 2014).

Photomechanical Materials

  • Research on fluorinated derivatives of anthracene carboxylic acids, like 9-anthracene carboxylic acid, has shown their potential in developing photomechanical materials. These derivatives exhibit varied photomechanical properties, making them suitable for applications in photomechanical actuators (Zhu et al., 2014).

Safety And Hazards

Anthracene-2,3-dicarboxylic acid may form combustible dust concentrations in air. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid dust formation, ingestion, and inhalation. Do not get in eyes, on skin, or on clothing. Keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Anthracene derivatives, including Anthracene-2,3-dicarboxylic acid, are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials . They provide powerful redox-tunable electrode building blocks, expanding the molecular toolbox for organic supercapacitors .

properties

IUPAC Name

anthracene-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4/c17-15(18)13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16(19)20/h1-8H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKVCZAPFYNZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00486865
Record name 2,3-Anthracenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00486865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anthracene-2,3-dicarboxylic acid

CAS RN

10210-28-3
Record name 2,3-Anthracenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00486865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
JF Lohier, K Wright, C Peggion, F Formaggio… - Tetrahedron, 2006 - Elsevier
The N α -Boc and N α -Fmoc protected derivatives of 2-amino-2,3-dihydro-1H-cyclopenta[b]anthracene-2-carboxylic acid (antAib), a novel fluorescent, achiral, α-amino acid, rigid …
Number of citations: 24 www.sciencedirect.com
M Hu, Q Zhang, XG Yang, SM Fang… - Synthesis and Reactivity …, 2011 - Taylor & Francis
A two-dimensional (2-D) coordination polymer, {[Ag(L)](H 2 O)} n (1) (L = naphthalene-2,3-dicarboxylate), was synthesized and structurally characterized by single crystal X-ray …
Number of citations: 3 www.tandfonline.com
AV Borisov, VE Maizlish, GP Shaposhnikov… - Russian Journal of …, 2012 - Springer
Methods have been developed for the synthesis of metal complexes of hydroxy-substituted tetraanthraquinonoporphyrazines. The yield of the target products has been improved via …
Number of citations: 6 link.springer.com
SM Fang, Q Zhang, M Hu, XG Yang… - Crystal Growth & …, 2010 - ACS Publications
A series of six Cd II coordination complexes have been prepared by using naphthalene-2,3-dicarboxylic acid (H 2 ndc), an analogue of 1,2-benzenedicarboxylic acid (H 2 bdc), and …
Number of citations: 66 pubs.acs.org
TG Burdo, WR Seitz - Analytical Chemistry, 1975 - ACS Publications
The effects of pH, hydrogen peroxide concentration, and lu-minol concentration on the Initial Intensity of cobalt-catalyzed luminol chemiluminescence have been measured In the …
Number of citations: 229 pubs.acs.org
SM Fang, M Hu, Q Zhang, M Du, CS Liu - Dalton Transactions, 2011 - pubs.rsc.org
A series of six Ag(I) and Zn(II) coordination polymers, namely, [Ag2(ndc)]∞ (1), {[Zn(ndc)(H2O)](H2O)}∞ (2), {[Ag2(ndc)(4bpy)2][Ag(4bpy)(H2O)](ClO4)(H2O)2}∞ (3), [Zn5(ndc)4(4bpy)2(…
Number of citations: 50 pubs.rsc.org
JL Hallman, RA Bartsch - The Journal of Organic Chemistry, 1991 - ACS Publications
The absorption maximum of D was 580 nm and was quite different from that of the corresponding 1, 4-analogue A, Xm „505 nm. This means that both terminal sites of the acyclic radical …
Number of citations: 33 pubs.acs.org
JG Smith, PW Dibble, RE Sandborn - The Journal of Organic …, 1986 - ACS Publications
Naphtho [1, 2-c] furan. Initial attempts to prepare 2-(hydroxymethyl)-1-naphthaldehyde, the open chain tautomer of 4, involved metalation of the acetal l-(di-methoxymethyl) naphthaiene …
Number of citations: 127 pubs.acs.org
F Babudri, V Fiandanese, F Naso - The Journal of Organic …, 1991 - ACS Publications
The highly chemoselective substitution of one tri-methylsilyl group of la (= 0),(l£, 3£)-l, 4-bis (tri-methylsilyl)-!, 3-butadiene, or lb (n= 1),(1E, 3E, 5E)-1, 6-bis (trimethylsilyl)-l, 3, 5-…
Number of citations: 40 pubs.acs.org
A Fairbourne - Journal of the Chemical Society, Transactions, 1921 - pubs.rsc.org
THE original reason put forward in favour of the accepted or 2: 3 structure for the only previously known o-dimethylanthraquinone, and for its derivatives, was based on analogy showing …
Number of citations: 14 pubs.rsc.org

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